2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.
Acetamide Formation: The final step involves the reaction of the chlorinated quinazolinone with 3,5-dichloroaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
Continuous Flow Synthesis: To improve efficiency and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the chlorine atoms, which may affect its biological activity.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide: Has fewer chlorine atoms, potentially altering its reactivity and properties.
Uniqueness
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
618443-62-2 |
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Molecular Formula |
C16H9Cl4N3O2 |
Molecular Weight |
417.1 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-8-1-9(18)3-11(2-8)22-14(24)6-23-7-21-15-12(16(23)25)4-10(19)5-13(15)20/h1-5,7H,6H2,(H,22,24) |
InChI Key |
QBVZRBLUGKTHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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